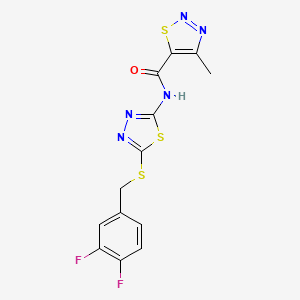
N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, followed by the introduction of the difluorobenzyl group via a nucleophilic substitution reaction . The carboxamide group could then be introduced through a condensation reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The difluorobenzyl group would add steric bulk and electronic effects to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the thiadiazole ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .科学的研究の応用
Synthesis and Antimicrobial Evaluation
The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing different substitutions were characterized and tested against various Gram-positive, Gram-negative bacterial strains, and fungal strains, showing moderate to good activities (Jadhav et al., 2017). This indicates the compound's potential in antimicrobial agent design.
Biological Screening for Anticancer Activity
The compound's framework has been incorporated into structures evaluated for anticancer activities. For example, derivatives with a thiadiazole scaffold and benzamide groups were synthesized and showed promising anticancer activity against several human cancer cell lines, indicating the potential efficacy of these compounds in cancer treatment (Tiwari et al., 2017). The synthesis of such derivatives highlights the versatility of the compound's core structure in generating potent bioactive agents.
Antifungal and Antibacterial Agents
Further studies have shown that specific derivatives of the compound exhibit excellent antibacterial activity against pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), surpassing the efficacy of commercial antibacterial agents. This suggests the compound's derivatives as promising leads for developing new antibacterial agents (Wan et al., 2018). Additionally, certain derivatives showed better antifungal activity against Botrytis cinerea than carbendazim, a widely used fungicide, demonstrating their potential in addressing fungal infections (Yu et al., 2022).
将来の方向性
特性
IUPAC Name |
N-[5-[(3,4-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOGRJRDUNECLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


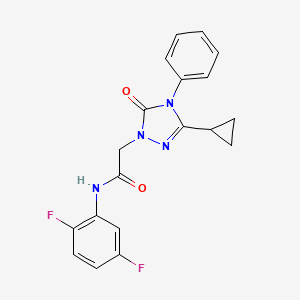
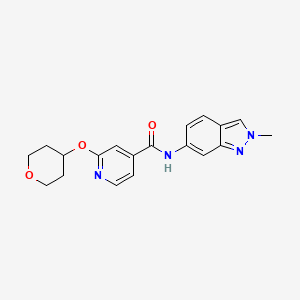
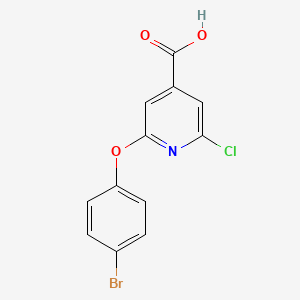


![N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833765.png)
![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)
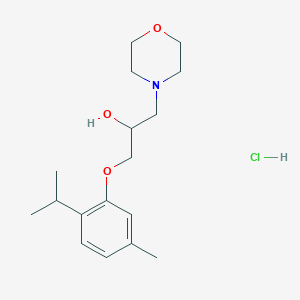
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2833771.png)
![(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2833772.png)
![2-(1,3-Benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B2833773.png)
![2-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2833775.png)
![1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one](/img/structure/B2833779.png)